molecular formula C21H21FN4O2 B2451064 N-(3-fluoro-4-methylphenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105233-88-2

N-(3-fluoro-4-methylphenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2451064
CAS RN: 1105233-88-2
M. Wt: 380.423
InChI Key: HMIOVPULHQDPDE-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H21FN4O2 and its molecular weight is 380.423. The purity is usually 95%.
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Scientific Research Applications

Applications in Radiotracer Development

  • The compound has been explored in the synthesis of radiotracers like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. These radiotracers are potentially useful for studying CB1 cannabinoid receptors in the brain using positron emission tomography (Katoch-Rouse & Horti, 2003).

Anti-Angiogenic and DNA Cleavage Studies

  • A series of novel derivatives of the compound have been synthesized and shown to inhibit in vivo angiogenesis using a chick chorioallantoic membrane model. These compounds also exhibited DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

5-HT2 Antagonist Activity

  • Certain derivatives of the compound, particularly those with benzo[b]furan and benzo[b]thiophen groups, have been synthesized and found to possess potent 5-HT2 antagonist activity, which can be useful in neuropsychiatric disorder studies (Watanabe, Yoshiwara, & Kanao, 1993).

Glycine Transporter Inhibitor

  • Derivatives like 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, a structurally diverse compound, have shown potent inhibitory activity against Glycine Transporter 1 (GlyT1). This indicates their potential application in central nervous system disorders (Yamamoto et al., 2016).

Met Kinase Inhibition

  • N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a closely related compound, has been identified as a selective and orally efficacious inhibitor of the Met kinase superfamily. It has shown complete tumor stasis in certain cancer models and is in phase I clinical trials (Schroeder et al., 2009).

Non-Linear Optical and Molecular Docking Studies

  • The compound has been investigated for its non-linear optical properties and molecular docking, particularly its interaction with the colchicine binding site of tubulin. This suggests its potential application in studying tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-14-4-5-16(13-17(14)22)23-21(27)15-8-10-26(11-9-15)20-7-6-18(24-25-20)19-3-2-12-28-19/h2-7,12-13,15H,8-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIOVPULHQDPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.